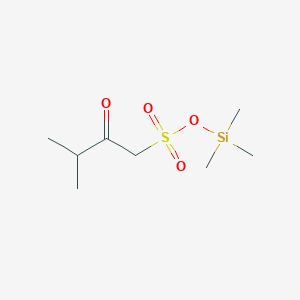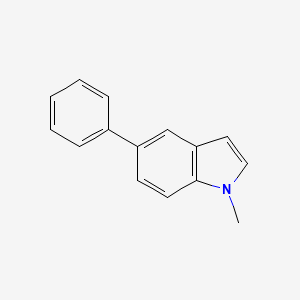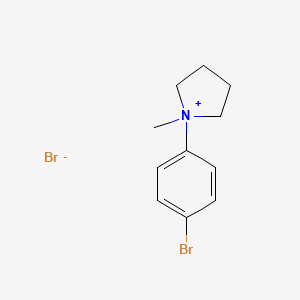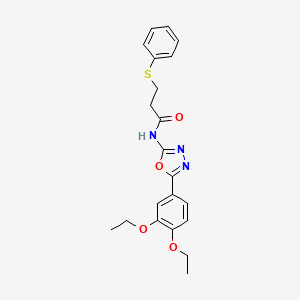
N-(5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide is a complex organic compound that belongs to the class of oxadiazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide typically involves the following steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the 1,3,4-oxadiazole ring.
Introduction of the Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction using a thiol reagent.
Attachment of the Propanamide Moiety: The final step involves the coupling of the oxadiazole derivative with a suitable amide precursor under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern synthetic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Cellular Pathways: Influencing various cellular pathways, such as signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
N-(5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide can be compared with other similar compounds, such as:
- N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide
- N-(5-(3,4-dihydroxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide
These compounds share similar structural features but may differ in their biological activities and applications. The presence of different substituents on the phenyl ring can significantly influence the compound’s properties and behavior.
Propriétés
Numéro CAS |
1170641-15-2 |
|---|---|
Formule moléculaire |
C21H23N3O4S |
Poids moléculaire |
413.5 g/mol |
Nom IUPAC |
N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide |
InChI |
InChI=1S/C21H23N3O4S/c1-3-26-17-11-10-15(14-18(17)27-4-2)20-23-24-21(28-20)22-19(25)12-13-29-16-8-6-5-7-9-16/h5-11,14H,3-4,12-13H2,1-2H3,(H,22,24,25) |
Clé InChI |
LFAOHSXNRYEJJE-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)CCSC3=CC=CC=C3)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Triethyl[(2-phenylpropan-2-yl)peroxy]stannane](/img/structure/B14132998.png)

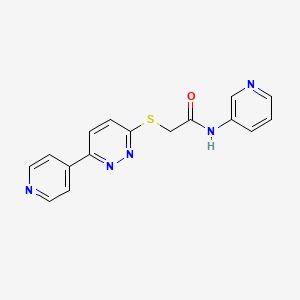

![3-(tert-Butyl)-2'-methoxy-[1,1'-biphenyl]-4-ol](/img/structure/B14133023.png)
![N-(2-{[(E)-(4-methoxyphenyl)methylidene]amino}ethyl)-4-methylbenzenesulfonamide](/img/structure/B14133029.png)
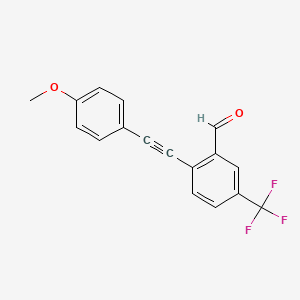
![(E)-N-(3-allyl-6-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B14133038.png)

